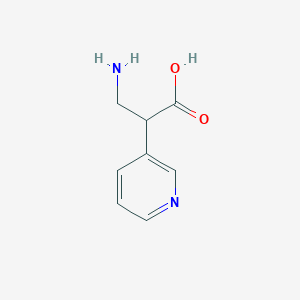

3-Amino-2-(pyridin-3-YL)propanoic acid

Description

Structural Classification and Nomenclature of 3-Amino-2-(pyridin-3-YL)propanoic Acid

This compound is classified as a β-amino acid. This classification is determined by the position of the amino group (-NH2) on the carbon skeleton relative to the carboxyl group (-COOH). In α-amino acids, both groups are attached to the same carbon (the α-carbon). In this compound, the amino group is on the third carbon (the β-carbon) from the carboxyl group, while the pyridin-3-yl substituent is on the second carbon (the α-carbon).

The systematic IUPAC name for this compound is This compound . The structure contains two chiral centers, at the C2 and C3 positions, leading to the possibility of multiple stereoisomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Structural Class | Beta-Amino Acid |

| Key Features | Propanoic acid backbone, Pyridin-3-yl group at C2, Amino group at C3 |

| Chiral Centers | 2 (C2 and C3) |

Overview of Alpha-Amino Acids Bearing Heterocyclic Side Chains in Chemical Synthesis

To appreciate the context of the title compound, it is useful to first consider α-amino acids with heterocyclic side chains. These compounds are fundamental building blocks in chemistry and biology. The heterocyclic side chains, such as those derived from pyridine (B92270), imidazole, or indole, can significantly influence the properties of peptides and proteins. researchgate.net They can participate in hydrogen bonding, metal coordination, and pi-stacking interactions, which are crucial for molecular recognition and catalysis. researchgate.netnih.gov

In chemical synthesis, unnatural α-amino acids with heterocyclic side chains are used to create peptides with enhanced stability, novel functions, or specific therapeutic properties. nih.gov For instance, incorporating pyridyl-containing amino acids into peptide sequences can modify their conformation and binding affinity to biological targets. researchgate.net The synthesis of these specialized amino acids is an active area of research, with methods developed to create fluorescent versions for imaging biological processes or to serve as precursors for complex natural products. nih.govacs.org

Research Trajectory and Significance in Modern Organic and Medicinal Chemistry Research

While specific research on this compound is not widely documented, the broader class of β-amino acids with heterocyclic moieties is of growing importance in medicinal chemistry. nih.govresearchgate.net These structures serve as valuable scaffolds for developing new drugs because they can mimic the structures of natural peptides while offering resistance to enzymatic degradation. nih.gov

The combination of a β-amino acid and a heterocyclic core is a recurring motif in compounds with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.gov The pyridine ring, in particular, is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in favorable interactions with biological targets. researchgate.net Therefore, compounds like this compound are considered promising candidates for the development of new therapeutics, such as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment or as agonists and antagonists for various receptors. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Forms of this compound [(S)- and (R)-enantiomers]

Stereochemistry is a critical aspect of this compound. The molecule possesses two stereocenters at carbons C2 and C3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

β-Amino acids can exist as (R) or (S) isomers at both the C2 (α) and C3 (β) carbons. mmsl.cz The specific spatial arrangement of the substituents (the carboxyl, amino, and pyridin-3-yl groups) is crucial, as different stereoisomers of a molecule often exhibit vastly different biological activities. The synthesis of single, optically pure isomers remains a significant challenge for synthetic chemists. mmsl.cz

The development of asymmetric synthesis routes allows for the selective production of one desired enantiomer or diastereomer. For related β-amino acids, methods such as diastereoselective alkylation using chiral auxiliaries have been successfully employed to achieve high stereochemical control. nih.govsigmaaldrich.com Controlling the stereochemistry is essential for creating effective and safe therapeutic agents, as the biological targets (e.g., enzymes, receptors) are themselves chiral and will interact differently with each stereoisomer.

Table 2: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 |

|---|---|---|

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-amino-2-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C8H10N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) |

InChI Key |

ORNAVFYIUPITHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)C(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for 3 Amino 2 Pyridin 3 Yl Propanoic Acid Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by observing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR: In a typical ¹H NMR spectrum of 3-Amino-2-(pyridin-3-YL)propanoic acid, distinct signals would correspond to the different types of protons. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the propanoic acid backbone, specifically the methine (-CH) and methylene (B1212753) (-CH₂) groups, would resonate in the aliphatic region. The protons of the amine group (-NH₂) can appear over a broad range and may be subject to exchange with the solvent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. One would expect to see signals corresponding to the carboxylic acid carbon (C=O), the carbons of the pyridine ring, and the aliphatic carbons of the propanoic acid chain.

Detailed research findings from NMR analysis would allow for the precise assignment of each proton and carbon, confirming the compound's structural integrity.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (often broad or not observed) | 170 - 185 |

| Pyridine Ring (Ar-H) | 7.0 - 8.6 | 120 - 150 |

| Aliphatic CH | 2.5 - 4.5 | 40 - 60 |

| Aliphatic CH₂ (next to NH₂) | 2.5 - 4.0 | 35 - 55 |

| Amine (NH₂) | 1.5 - 5.0 (broad) | N/A |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FT-IR)

Vibrational spectroscopy, particularly FT-IR, measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the functional groups present. For this compound, key vibrational modes would include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid group.

N-H Stretch: One or two sharp peaks corresponding to the primary amine group.

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid.

C=C and C=N Stretches: Absorptions in the aromatic region, indicative of the pyridine ring.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Primary Amine | N-H Stretch | 3300 - 3500 (one or two bands) |

| Pyridine Ring | C=C, C=N Stretches | 1450 - 1600 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine ring in this compound would be expected to produce characteristic absorption peaks in the UV region, typically around 260 nm.

Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and assess its purity. When coupled with liquid chromatography (LC-MS), it allows for the separation of a mixture followed by the mass analysis of each component. For this compound, a high-resolution mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming its molecular weight. uni.luuni.lu The fragmentation pattern observed in tandem MS (MS/MS) can further validate the structure by showing characteristic losses of functional groups like the carboxylic acid. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles. Furthermore, it provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups or pi-stacking of the pyridine rings. Such data is critical for understanding the compound's physical properties and for structure-based drug design.

Chromatographic Methods for Analysis and Purification (e.g., High-Performance Liquid Chromatography - HPLC, Ultra-Performance Liquid Chromatography - UPLC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in a sample. nih.gov

HPLC/UPLC: High-Performance Liquid Chromatography and its higher-resolution version, Ultra-Performance Liquid Chromatography, are widely used for the analysis of amino acids. nih.gov Due to the polar nature of compounds like this compound, methods such as reversed-phase HPLC with pre-column derivatization or hydrophilic interaction liquid chromatography (HILIC) are often employed. mdpi.comgoums.ac.ir These methods allow for high-resolution separation, enabling accurate purity assessment and quantification. lcms.cz The choice of mobile phase, column chemistry, and detector (e.g., UV or MS) is optimized to achieve the best separation and sensitivity. nih.gov

Computational and Theoretical Investigations of 3 Amino 2 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation for the molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for 3-Amino-2-(pyridin-3-YL)propanoic acid would involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and, from it, derive the molecule's energy and other properties. Such studies form the basis for geometry optimization, frequency calculations, and the analysis of electronic properties. While DFT is a standard method for this type of analysis, specific DFT studies providing detailed results for this compound are not available in the reviewed scientific literature.

Analysis of Optimized Geometries, Bond Lengths, and Angles

A primary result from DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process computationally "builds" the molecule and adjusts the positions of its atoms until the minimum energy state is found. From this optimized structure, precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes) can be extracted.

This data is crucial for understanding the molecule's spatial configuration, including the orientation of the pyridyl ring relative to the propanoic acid backbone. However, specific values for the optimized geometry of this compound are not present in the available literature, and therefore, a data table of its bond lengths and angles cannot be provided.

Vibrational Frequency Calculations

Following geometry optimization, computational chemists perform vibrational frequency calculations. These calculations predict the frequencies at which the molecule's atoms will vibrate, corresponding to the absorption peaks in an infrared (IR) or Raman spectrum. Each vibrational mode involves specific atomic motions, such as stretching, bending, or twisting of chemical bonds.

Theoretical vibrational analysis for this compound would help in assigning the peaks in an experimental spectrum to specific functional groups (e.g., the C=O stretch of the carboxylic acid, N-H bends of the amino group, or C=C/C=N stretches of the pyridine (B92270) ring). A comparison of calculated and experimental spectra is a key method for confirming a compound's structure. nih.gov Detailed computational reports on the vibrational frequencies for this compound are not found in existing publications, precluding the creation of a data table of its vibrational modes.

Exploration of Electronic Properties and Reactivity Descriptors

Beyond structure, computational methods are invaluable for exploring the electronic landscape of a molecule, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals on this compound would reveal which parts of the molecule are most likely to be involved in electron donation (HOMO regions) and acceptance (LUMO regions), providing insight into potential charge transfer processes. researchgate.net Specific HOMO and LUMO energy values and their energy gap for this compound are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of charge distribution:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack (e.g., around the nitrogen of the pyridine ring and the oxygen atoms of the carboxylic acid).

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., around the hydrogen atoms of the amino group and the carboxylic acid).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would visually identify the nucleophilic and electrophilic sites, offering a guide to its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net However, specific MEP maps and the corresponding potential values for this compound have not been published in the available scientific literature.

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Investigations

A specific study detailing the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis of this compound could not be located in the reviewed literature.

Electron Localization Function (ELF): This analysis is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. An ELF analysis for this compound would be expected to delineate the covalent bonds within the pyridine ring, the propanoic acid chain, and the amino group. It would also highlight the regions of high electron density corresponding to the lone pairs on the nitrogen and oxygen atoms.

Fukui Function Analysis for Predicting Reactive Sites

Specific Fukui function analysis for this compound has not been reported in the available literature.

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most likely sites for nucleophilic and electrophilic attack on a molecule.

For Nucleophilic Attack (f+): It is hypothesized that the carbon atoms of the pyridine ring and the carbonyl carbon of the carboxylic acid would be potential sites for nucleophilic attack.

For Electrophilic Attack (f-): The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylic acid would likely be the primary sites for electrophilic attack due to their lone pairs of electrons.

For Radical Attack (f0): The prediction for radical attack would be distributed among several atoms.

A data table illustrating hypothetical Fukui function indices would look as follows, though it must be stressed that these are illustrative and not based on actual calculations for this molecule.

| Atomic Site | Hypothetical f+ (for Nucleophilic Attack) | Hypothetical f- (for Electrophilic Attack) | Hypothetical f0 (for Radical Attack) |

| Pyridine Nitrogen | Low | High | Moderate |

| Amino Nitrogen | Low | High | Moderate |

| Carbonyl Carbon | High | Low | Moderate |

| Carbonyl Oxygen | Low | High | Moderate |

| Hydroxyl Oxygen | Low | High | Moderate |

Conformational Landscape and Energy Minima Studies

A detailed study on the conformational landscape and the identification of energy minima for this compound is not available in the published literature.

Such a study would involve systematically rotating the single bonds in the molecule—primarily the C-C bonds in the propanoic acid chain and the C-C bond connecting the side chain to the pyridine ring—to identify all possible stable conformations (conformers). The relative energies of these conformers would then be calculated to determine the most stable, low-energy structures. The zwitterionic form, where the amino group is protonated and the carboxylic acid is deprotonated, would also be a critical consideration in the conformational analysis, especially in polar solvents.

Simulation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

There are no published studies that include a Hirshfeld surface analysis or other simulations of intermolecular interactions and crystal packing for this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For this compound, such an analysis would likely reveal the significant role of hydrogen bonding in the crystal packing. Hydrogen bonds would be expected to form between the amino group (as a donor) and the carboxylic acid and pyridine nitrogen atoms (as acceptors), as well as between the carboxylic acid group (as both a donor and acceptor). Pi-stacking interactions between the pyridine rings of adjacent molecules could also contribute to the stability of the crystal structure.

A representative table summarizing the percentage contributions of different intermolecular contacts to the Hirshfeld surface, based on what would be expected for such a molecule, is provided below. This is for illustrative purposes only.

| Intermolecular Contact Type | Expected Contribution (%) |

| H...H | 40 - 50 |

| O...H / H...O | 25 - 35 |

| N...H / H...N | 10 - 20 |

| C...H / H...C | 5 - 10 |

| C...C (pi-stacking) | 2 - 5 |

| Other | < 2 |

Theoretical Prediction of Optical Properties (e.g., Nonlinear Optical Properties)

No specific theoretical predictions of the optical properties, including nonlinear optical (NLO) properties, for this compound have been reported.

The study of NLO properties involves calculating the molecular hyperpolarizability to assess a material's potential for applications in optical technologies. The presence of a pyridine ring (an electron-accepting group) and an amino group (an electron-donating group) suggests that this molecule could exhibit NLO properties due to intramolecular charge transfer. Theoretical calculations would involve optimizing the molecular geometry and then computing properties such as the dipole moment, polarizability, and first-order hyperpolarizability using quantum chemical methods.

Reactions at the Alpha-Amino Group

The primary amino group in this compound is a nucleophilic center that readily participates in a range of reactions, including amide bond formation, derivatization for protection, and N-alkylation and acylation.

The formation of a peptide bond is a cornerstone of peptide synthesis, and this compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govluxembourg-bio.comwpmucdn.com The process involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another.

To facilitate this, the Nα-amino group of this compound is typically protected with a suitable protecting group, such as the fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-protected amino acid, Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid (CAS 507472-06-2), is a commercially available building block for SPPS. alchempharmtech.comscbt.com

The general steps for incorporating this amino acid into a peptide chain via SPPS are as follows:

Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). activotec.com

Activation and Coupling: The carboxylic acid of Fmoc-protected this compound is activated in situ using a variety of coupling reagents. iris-biotech.de The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide.

Repetition: These deprotection and coupling steps are repeated to elongate the peptide chain.

Commonly used coupling reagents for this process are summarized in the table below.

| Coupling Reagent | Abbreviation | Activating Additive (Optional) |

| Dicyclohexylcarbodiimide | DCC | N-Hydroxysuccinimide (HOSu) |

| Diisopropylcarbodiimide | DIC | N-Hydroxybenzotriazole (HOBt) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

These reagents facilitate the formation of an active ester or a symmetrical anhydride, which is then readily attacked by the free amino group of the growing peptide chain to form the amide bond. luxembourg-bio.com

Fmoc Protection: The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate under basic conditions. This protecting group is stable to acidic and mild basic conditions but is readily cleaved by treatment with a secondary amine, typically 20% piperidine in DMF. activotec.com The availability of Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid indicates its compatibility with the widely used Fmoc-based solid-phase peptide synthesis strategy. alchempharmtech.comscbt.com

Boc Protection: The Boc group is installed by treating the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. organic-chemistry.org The Boc group is stable to basic and nucleophilic conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA). researchgate.net The corresponding Boc-protected derivative, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid (a structural isomer), is also a known compound, suggesting the applicability of this protection strategy. nih.gov

The selection between Fmoc and Boc protection strategies dictates the choice of solid support and the side-chain protecting groups for other amino acids in the peptide sequence to ensure orthogonality.

The alpha-amino group of this compound can undergo N-alkylation and N-acylation to introduce various substituents, which can modulate the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation: N-alkylation, particularly N-methylation, of amino acids can enhance their metabolic stability and membrane permeability. nih.govmanchester.ac.uk General methods for the N-alkylation of amino acids often involve a multi-step process:

Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester.

N-Alkylation: The protected amino acid can then be N-alkylated using various methods, such as reductive amination with an aldehyde in the presence of a reducing agent like sodium borohydride. chimia.ch For instance, reaction with formaldehyde would introduce a methyl group.

Deprotection: The protecting groups are subsequently removed to yield the N-alkylated amino acid.

A direct N-methylation of an amino acid can be challenging due to the potential for over-alkylation. More controlled methods often involve the use of a temporary N-protecting group that can be alkylated and then removed. google.com

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to neutralize the liberated acid. This reaction forms an N-acyl amino acid. For example, acylation with acetyl chloride or acetic anhydride would yield the N-acetyl derivative.

Enzymatic N-acylation of amino acids has also been reported, offering a greener alternative to chemical methods. For instance, aminoacylases have been shown to catalyze the acylation of various L-amino acids with fatty acids in an aqueous medium. luxembourg-bio.com

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key site for chemical modification, allowing for the formation of esters and amides, as well as reduction to the corresponding primary alcohol.

Esterification: The carboxylic acid can be converted to an ester to protect it during reactions involving the amino group or to modify the compound's properties. A common method for the esterification of amino acids is the Fischer-Speier esterification, which involves heating the amino acid in an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. nih.govgoogle.com

A convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method has been shown to be effective for a wide range of amino acids. The synthesis of a structural isomer, ethyl 3-(pyridin-2-ylamino)propanoate, has been achieved by reacting 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst, highlighting a potential route for the synthesis of esters of the target compound. google.com

Amide Synthesis: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, similar to peptide bond formation. nih.gov Common coupling reagents used for this purpose include DCC, DIC, HBTU, and PyBOP. organic-chemistry.org The reaction is generally carried out in an inert solvent, and a base is often added to neutralize any acid formed during the reaction.

The general procedure involves:

Dissolving the N-protected this compound and the amine in a suitable solvent.

Adding the coupling reagent and any necessary additives.

Stirring the reaction mixture until completion.

Work-up and purification of the resulting amide.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-amino-2-(pyridin-3-yl)propan-1-ol. This transformation is typically carried out using strong reducing agents, as milder reagents like sodium borohydride are generally ineffective at reducing carboxylic acids directly.

Using Lithium Aluminum Hydride (LiAlH₄): A common method for the reduction of carboxylic acids to alcohols is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. masterorganicchemistry.comambeed.com Due to the presence of the acidic proton of the carboxylic acid and the protons on the amino group, an excess of LiAlH₄ is required. The reaction is typically followed by an aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex. To avoid unwanted side reactions with the amino group, it is often protected prior to the reduction.

Using Borane Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are also effective reagents for the reduction of carboxylic acids to alcohols. google.com These reagents are generally more selective than LiAlH₄ and can be used in the presence of certain other functional groups. The reduction of amino acids with borane is often facilitated by the addition of boron trifluoride (BF₃), which forms a complex with the amino group, preventing its interference with the reduction of the carboxylic acid. google.com

The successful synthesis of the corresponding amino alcohol of a structural isomer, (3R)-3-Amino-3-(2-pyridyl)propan-1-OL, confirms the feasibility of this reduction.

Applications of 3 Amino 2 Pyridin 3 Yl Propanoic Acid As a Versatile Chemical Building Block

Scaffold in Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids into peptide chains is a well-established strategy for modulating the biological and physical properties of peptides, such as their stability, bioavailability, and binding affinity to targets. nbinno.com 3-Amino-2-(pyridin-3-yl)propanoic acid serves as an important scaffold in this area. Its structural analogue, (S)-2-amino-3-(pyridin-4-yl)propanoic acid, is noted for its ability to introduce novel functionalities into peptides. nbinno.comnbinno.com The pyridine (B92270) ring within these structures can engage in significant non-covalent interactions, including hydrogen bonding and π-stacking, which can influence the peptide's secondary structure and its interactions with biological targets like proteins and enzymes. nbinno.comnbinno.com

Furthermore, this class of amino acids is instrumental in the field of peptidomimetics—molecules designed to mimic natural peptides but with improved pharmacokinetic profiles. nbinno.com By incorporating building blocks like this compound, researchers can create peptide-like structures that are more resistant to enzymatic degradation while retaining or enhancing biological activity. nih.gov The defined stereochemistry and conformational rigidity imparted by such scaffolds are crucial for designing effective peptidomimetics that can target protein-protein interactions. nih.govpurdue.edu

| Feature | Implication in Peptide Chemistry |

| Pyridine Moiety | Enables π-stacking, hydrogen bonding, and metal coordination, influencing peptide conformation. nbinno.comnbinno.com |

| Non-natural Structure | Increases resistance to enzymatic degradation, enhancing in vivo stability. nih.gov |

| Chiral Core | Provides a rigid scaffold for creating conformationally constrained peptidomimetics. purdue.edu |

Precursor for Advanced Heterocyclic Systems and Analogs

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in pharmacologically active molecules. nih.gov this compound, being a derivative of both an amino acid and pyridine, is an ideal starting material for the synthesis of more complex heterocyclic systems. evitachem.com Its inherent structure is a foundation for creating novel scaffolds. For instance, β-amino acids are known precursors for synthesizing other heterocyclic rings, such as thiazoles, through reactions like the Hantzsch synthesis, which involves the condensation of thioamides with α-halocarbonyl compounds. researchgate.net This general principle highlights the potential of this compound to be transformed into a variety of fused or substituted heterocyclic structures, expanding the library of available compounds for drug discovery and materials science. evitachem.comresearchgate.net

Ligand in Coordination and Organometallic Chemistry

The molecular structure of this compound is well-suited for applications in coordination and organometallic chemistry. The presence of the pyridine ring, along with the amino and carboxyl groups, provides multiple potential coordination sites for metal ions.

The nitrogen atom of the pyridine ring and the amino acid moiety (both the nitrogen and oxygen atoms) can act as ligands, binding to metal centers to form stable complexes. The pyridine moiety, in particular, is known to participate in metal coordination. nbinno.comnbinno.com Research on the structurally similar compound 3-aminopyridine (B143674) has shown its capability to act as a co-ligand in the synthesis of various metal complexes, forming both polymeric chains and mononuclear structures. elsevierpure.com In these complexes, the pyridine nitrogen binds to the metal center, while the amino group can participate in forming extensive supramolecular networks through hydrogen bonding. elsevierpure.com Similarly, this compound can be used to design and synthesize novel metal-amino acid complexes with potentially unique structural and electronic properties.

Metal complexes derived from chiral amino acids are widely used in asymmetric catalysis. Chiral Ni(II) complexes of Schiff bases, for example, have proven to be highly effective in the asymmetric synthesis of a wide range of tailor-made amino acids. beilstein-journals.orgmdpi.com These complexes create a specific chiral environment that directs the stereochemical outcome of reactions, such as alkylations, with high diastereoselectivity. beilstein-journals.orgmdpi.com Given its inherent chirality and multiple coordination sites, metal complexes of this compound could be developed as catalysts for various asymmetric transformations. In addition, its unique chemical properties make it a candidate for utilization in the development of new materials. evitachem.com

Chiral Auxiliary and Inducer in Asymmetric Synthesis

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, often employs chiral auxiliaries to control the stereochemistry of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the formation of one enantiomer over another, after which it is removed.

The inherent chirality of this compound makes it a suitable candidate for use as a chiral auxiliary or inducer. General strategies in asymmetric synthesis involve the conjugate addition of lithium amides to chiral N-acryloyl derivatives, where the stereochemical outcome is controlled by the chiral auxiliary. nih.gov Another powerful method involves the use of chiral Ni(II) complexes, where a chiral ligand derived from an amino acid controls the stereoselective alkylation of a glycine (B1666218) Schiff base complex. mdpi.com By applying these established principles, the chiral scaffold of this compound could be leveraged to guide the stereoselective synthesis of new and complex chiral molecules.

| Asymmetric Strategy | Role of Chiral Amino Acid Derivative |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. nih.gov |

| Chiral Ligand | Forms a metal complex that creates a chiral environment for catalysis. mdpi.com |

Development of Molecular Tools for Chemical Biology Research

Molecular tools are essential for probing and understanding complex biological systems. This compound is investigated for its potential roles in studying enzyme interactions and metabolic pathways. evitachem.com As a non-proteinogenic amino acid, it can be incorporated into peptides to create probes for studying protein structure and function. nbinno.com The unique properties conferred by the pyridine ring—such as its potential for metal coordination and altered hydrogen bonding capabilities—can be used to modulate the behavior of the peptide it is part of. nbinno.comnbinno.com These modified peptides can serve as valuable tools for chemical biologists to investigate biological processes with greater precision.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of synthetic chemistry is crucial for accessing 3-Amino-2-(pyridin-3-YL)propanoic acid and its derivatives with high purity, yield, and stereocontrol. While classical syntheses, such as the condensation of pyridine-3-carboxaldehyde with glycine (B1666218) followed by reduction, provide a foundational route, future efforts are focused on more sophisticated and efficient methodologies. evitachem.com

Emerging strategies are likely to include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to directly install the chiral center is a primary goal. This could involve chiral phase-transfer catalysts, organocatalysis, or transition-metal-catalyzed hydrogenations of prochiral precursors. The synthesis of enantiomerically pure α-amino acids is a persistent challenge where novel catalysts and methods are continually sought. mdpi.com

Biocatalysis: The use of enzymes, such as transaminases, could offer a green and highly selective route to the desired enantiomer of this compound. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry.

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as Strecker-type or Ugi reactions, that incorporate a pyridine-containing aldehyde would enable rapid assembly of the core structure. MCRs are known for their high atom economy and efficiency in generating molecular diversity, which is valuable for creating libraries of related compounds. tandfonline.com

Flow Chemistry: Implementing continuous flow processes for the synthesis can enhance safety, reproducibility, and scalability. Flow reactors allow for precise control over reaction parameters like temperature and pressure, often leading to higher yields and shorter reaction times compared to batch processing.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of this compound at a molecular level, guiding experimental work and accelerating discovery.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This method is also used to elucidate reaction mechanisms, as demonstrated in studies of hydroarylation reactions involving similar propenoic acid structures, where DFT helps identify the reactive species. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for exploring the conformational landscape of the molecule and its interactions with biological targets, such as enzymes or receptors. For instance, MD simulations have been used to understand the binding modes of analogous triazole-propanoic acid derivatives at NMDA receptor subtypes, providing insights into agonist activity. frontiersin.org This approach can predict how incorporating this compound into a peptide might influence its structure and function through interactions like hydrogen bonding and pi-stacking. nbinno.com

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models and generating pharmacophores, researchers can computationally screen virtual libraries of derivatives to predict their biological activity. tandfonline.com This allows for the rational design of new molecules with enhanced potency or selectivity, focusing synthetic efforts on the most promising candidates.

Table 1: Applications of Computational Modeling

| Computational Method | Application for this compound | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of spectroscopic properties. | Optimization of synthetic routes and confirmation of molecular structure. |

| Molecular Dynamics (MD) | Simulation of binding to biological targets (e.g., enzymes, receptors). | Rational design of peptidomimetics and inhibitors. frontiersin.org |

| QSAR/Pharmacophore Modeling | Prediction of biological activity for novel derivatives. tandfonline.com | Prioritization of synthetic targets for drug and agrochemical discovery. |

Exploration in Supramolecular Architectures and Self-Assembly

The distinct functional groups of this compound make it an exceptional candidate for the construction of ordered, non-covalently bonded supramolecular structures. The carboxylic acid and amino groups are classic hydrogen bond donors and acceptors, while the pyridine (B92270) ring offers unique possibilities for coordination and aromatic interactions.

Key research avenues include:

Hydrogen-Bonded Networks: The molecule can self-assemble into tapes, sheets, or 3D networks through hydrogen bonding between the amino and carboxylate groups, similar to natural amino acids.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and the carboxylate oxygen can act as coordination sites for metal ions. This allows for the design of crystalline MOFs with tunable porosity and functionality, suitable for applications in gas storage, separation, and catalysis.

Pi-Stacking Interactions: The pyridine ring's aromatic nature enables it to participate in π-π stacking interactions, which can be a directing force in the self-assembly process and in the binding of the molecule within biological receptors or host-guest systems. nbinno.com The strategic placement of this unit within larger molecules like peptides can influence their secondary structure and target affinity. nbinno.com

Development of Hybrid Materials Incorporating Pyridyl Propanoic Acid Units

The integration of this compound into organic-inorganic hybrid materials is a promising strategy for creating advanced materials with novel properties. This involves combining the molecular functionality of the amino acid with the structural or electronic properties of inorganic components.

Future developments may focus on:

Surface Functionalization: Covalently attaching the molecule to the surface of inorganic materials like silica, gold nanoparticles, or quantum dots. The amino or carboxylate group can serve as an anchor, while the exposed pyridyl group can be used for further reactions or to impart specific binding properties.

Polyoxometalate (POM) Composites: The formation of hybrid materials by combining pyridinium (B92312) cations (derived from the amino acid) with inorganic polyoxometalate anions is an emerging area. researchgate.net Such hybrids can exhibit unique catalytic, electronic, or magnetic properties. researchgate.net

Biocomposites: Incorporating the amino acid into biopolymer matrices to create functional biocomposites for tissue engineering or controlled-release applications.

Table 2: Potential Hybrid Materials and Applications

| Inorganic Component | Hybrid Material Type | Potential Application |

|---|---|---|

| Silica or Metal Oxides | Surface-functionalized solids | Heterogeneous catalysis, chromatography |

| Polyoxometalates (POMs) | Organic-inorganic ionic hybrids. researchgate.net | Catalysis, electrochemistry |

| Gold/Silver Nanoparticles | Functionalized plasmonic nanoparticles | Sensing, bio-imaging |

Integration into New Chemical Discovery Platforms

As a non-natural amino acid, this compound is a valuable building block for chemical discovery platforms aimed at identifying new molecules with useful biological or material properties. evitachem.com

Its integration can be envisioned in several ways:

Peptide and Peptidomimetic Libraries: The incorporation of this amino acid into peptide sequences is a powerful strategy to create novel structures with enhanced stability, bioavailability, and target affinity. nbinno.com The pyridine ring can introduce new binding interactions (e.g., hydrogen bonding, metal coordination) not possible with natural amino acids, aiding in the development of new therapeutic peptides and research probes. nbinno.com

Scaffold for Combinatorial Chemistry: The molecule can serve as a central scaffold to which diverse chemical functionalities can be attached. This approach has been used with similar propanoic acid derivatives to generate libraries of compounds for screening as potential anticancer agents. mdpi.com

Fragment-Based Discovery: The pyridyl-alanine motif can be used as a chemical fragment in fragment-based screening to identify starting points for the development of new drugs or agrochemicals. Its use in the design of novel herbicides based on picolinic acid structures demonstrates the potential of such pyridine-containing scaffolds. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.